molecular formula C11H16O3S B8684719 4-(Benzenesulfonyl)-3-methylbutan-1-ol CAS No. 60012-69-3

4-(Benzenesulfonyl)-3-methylbutan-1-ol

Cat. No.: B8684719
CAS No.: 60012-69-3
M. Wt: 228.31 g/mol
InChI Key: DFGOTAOEHXQYSQ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the recommended synthetic routes for 4-(Benzenesulfonyl)-3-methylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:
A common approach involves sulfonylation of 3-methylbutan-1-ol derivatives using benzenesulfonyl chloride under basic conditions. Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., sulfone decomposition) .
  • Catalyst selection : Using pyridine or DMAP to enhance reactivity and regioselectivity .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride or alcohol precursors .
    Yield improvements (≥70%) are achievable by slow addition of sulfonyl chloride and rigorous exclusion of moisture.

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Key signals include the benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 1.0–1.2 ppm for CH(CH₃)₂), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
    • ¹³C NMR : Sulfonyl carbon appears at δ 125–130 ppm, while the alcohol-bearing carbon is at δ 60–65 ppm .
  • IR : Strong S=O stretching at 1150–1200 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (calculated for C₁₁H₁₆O₃S) .

Q. Advanced: How can researchers resolve contradictions in NMR data when analyzing diastereomeric impurities?

Answer:
Contradictions often arise from chiral centers or rotational isomers. Strategies include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Variable Temperature NMR : Heating to 50°C can coalesce split peaks caused by slow conformational exchange .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate assignments .

Q. Advanced: What strategies minimize sulfone group decomposition during storage?

Answer:

  • Storage Conditions :
    • Keep at −20°C under nitrogen in amber vials to prevent photodegradation and oxidation .
    • Use molecular sieves (3Å) to absorb moisture, which accelerates hydrolysis .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. Basic: What are the common side products formed during synthesis, and how can they be quantified?

Answer:

  • Side Products :
    • 3-Methylbut-1-ene : From dehydration of the alcohol under acidic conditions.
    • Bis-sulfonylated adducts : Due to excess sulfonyl chloride.
  • Quantification :
    • HPLC-DAD : C18 column with acetonitrile/water (60:40) at 254 nm; retention times distinguish products .
    • GC-MS : Detects volatile byproducts like alkenes (e.g., 3-methylbut-1-ene) .

Q. Advanced: How does the steric environment of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?

Answer:
The bulky benzenesulfonyl group directs nucleophilic attack away from the sulfonyl-bearing carbon. For example:

  • SN2 Reactions : Steric hindrance reduces backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Esterification : The sulfonyl group deactivates the alcohol, requiring stronger acylating agents (e.g., acetyl chloride with DMAP) .
    Kinetic studies (via stopped-flow UV-Vis) reveal a 10-fold rate decrease compared to non-sulfonylated analogs .

Q. Advanced: How to design experiments to assess acid-catalyzed stability of the benzenesulfonyl moiety?

Answer:

  • pH Stability Study :
    • Prepare buffered solutions (pH 1–6) using HCl and sodium citrate.
    • Incubate the compound at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Mechanistic Insight :
    • LC-MS/MS identifies hydrolysis products (e.g., benzenesulfonic acid).
    • Activation energy (Eₐ) calculations via Arrhenius plots determine degradation kinetics .

Properties

CAS No.

60012-69-3

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

DFGOTAOEHXQYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methanesulphonylbenzene (2.17 g, 13.9 mmol) in tetrahydrofuran (10 ml) was cooled to −78° C. and treated with butyllithium (1.6M in hexanes, 8.7 ml, 13.9 mmol) followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.68 ml, 13.9 mmol). The reaction was stirred at −78° C. for 15 minutes then methyl crotonate (7.36 ml, 69.5 mmol) added. The reaction was allowed to warm to room temperature and quenched with water. The mixture was extracted with ethyl acetate and the combined organic layers dried (MgSO4)and concentrated in vacuo. The residue was dissolved in dichloromethane (10 ml) and cooled to −5° C. A solution of diisobutylaluminium hydride in dichloromethane (1M, 27.8 ml, 27.8 mmol) was added and the reaction allowed to warm to room temperature. The mixture was diluted with aqueous ammonium carbonate solution and extracted with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo. A portion of the residue was purified by preparative thin layer chromatography, eluting with 5% methanol/dichloromethane, to give the title compound.
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2.17 g
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1.68 mL
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7.36 mL
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27.8 mL
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